molecular formula C14H15Cl2N3O B045678 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 120983-64-4

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B045678
CAS No.: 120983-64-4
M. Wt: 312.2 g/mol
InChI Key: HHUQPWODPBDTLI-UHFFFAOYSA-N
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Description

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes

Mechanism of Action

Target of Action

Prothioconazole-desthio, also known as 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, is a systemic triazolinthione fungicide . Its primary targets are fungi, specifically those caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts . The compound primarily targets the enzyme CYP51 , which plays a crucial role in the synthesis of ergosterol, a key component of fungal cell membranes .

Mode of Action

Prothioconazole-desthio interferes with the synthesis of ergosterol in the target fungi by inhibiting CYP51 . CYP51 catalyzes the demethylation at C14 of lanosterol or 24-methylene dihydrolanosterol . This inhibition leads to morphological and functional changes in the fungal cell membrane .

Biochemical Pathways

The inhibition of CYP51 disrupts the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes, and its disruption leads to changes in the cell membrane’s structure and function . This disruption can lead to the death of the fungus, thereby providing the fungicidal action of Prothioconazole-desthio .

Pharmacokinetics

In animal studies, Prothioconazole-desthio was found to be rapidly and extensively absorbed from the gastrointestinal tract . The highest concentrations of the compound were found in the liver, followed by the kidney, fat, thyroid, and adrenal gland . Excretion was initially extensive and relatively rapid, mainly via the feces . Extensive biliary excretion was also observed .

Result of Action

The result of Prothioconazole-desthio’s action is the effective control of economically important diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts . By inhibiting the synthesis of ergosterol, it causes morphological and functional changes in the fungal cell membrane, leading to the death of the fungus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Prothioconazole-desthio. For instance, the compound shows low mobility in soil . Moreover, exposure to the compound has been associated with potential health risks to operators, suggesting that protective measures should be taken during its application

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Chlorocyclopropyl Group: This step often involves the reaction of a suitable cyclopropane precursor with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl moiety can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Triazole Ring: The triazole ring is typically introduced through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile or ester.

    Final Assembly: The final step involves coupling the intermediate products through nucleophilic substitution or other suitable reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or hydrogenated derivatives.

    Substitution: Formation of substituted cyclopropyl or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)ethanol
  • 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)butan-2-ol

Uniqueness

Compared to similar compounds, 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O/c15-12-4-2-1-3-11(12)7-14(20,13(16)5-6-13)8-19-10-17-9-18-19/h1-4,9-10,20H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUQPWODPBDTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C=NC=N3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044338
Record name 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120983-64-4
Record name α-(1-Chlorocyclopropyl)-α-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120983-64-4
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Record name 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-propanol
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Record name 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
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Record name 2-(1-CHLOROCYCLOPROPYL)-1-(2-CHLOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL
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Synthesis routes and methods

Procedure details

Particularly preferred mixtures comprise as azoles, in addition to hexaconazole, tebuconazole, propiconazole, cycproconazole and/or 2-(1-chloro-cyclopropyl)-1-(2-chlorophenyl)-3-1H-(1,2,4-triazol-1-yl)-propan-2-ol, preferably in a ratio by weight to hexaconazole of 1:9 to 9:1.
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[Compound]
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2-(1-chloro-cyclopropyl)-1-(2-chlorophenyl)-3-1H-(1,2,4-triazol-1-yl)-propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
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2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
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2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
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2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Reactant of Route 6
2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.